Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate (CAS: 864437-22-9) is a thiazole derivative with the molecular formula C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol . The compound features a cyclopentyl substituent at the 5-position of the thiazole ring, an amino group at the 2-position, and a methyl ester at the 4-position. Thiazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their structural versatility and bioactivity .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C10H14N2O2S/c1-14-9(13)7-8(15-10(11)12-7)6-4-2-3-5-6/h6H,2-5H2,1H3,(H2,11,12) |
InChI Key |
JFJBCTUDCGZTBE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)N)C2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The reaction proceeds through nucleophilic attack of thiourea’s sulfur atom on the carbonyl carbon of the α-oxo-ester, followed by cyclization and elimination of hydrogen chloride (HCl). The 2-amino group originates from the thiourea moiety, while the cyclopentyl group is introduced via the α-oxo-ester precursor.
Experimental Procedure
Reagents :
- 3-Cyclopentyl-2-oxo-propionic acid methyl ester (α-oxo-ester)
- Thiourea
- Acetone (solvent)
Conditions :
Steps :
- A solution of 3-cyclopentyl-2-oxo-propionic acid methyl ester (22.1 mmol) in acetone (25 mL) is added to a suspension of thiourea (22.1 mmol) in acetone (45 mL).
- The mixture is heated to 57°C with stirring for 24 hours.
- The reaction is concentrated to half its volume, and the resulting suspension is filtered.
- The solid residue is washed with acetone and dried to yield the product as a crystalline solid.
Key Observations :
- The cyclopentyl group’s steric bulk may slightly reduce reaction efficiency compared to less hindered analogues.
- Acetone is preferred for its ability to solubilize both reactants while facilitating cyclization.
Structural and Spectroscopic Validation
Post-synthesis characterization is critical for confirming the compound’s identity:
Spectroscopic Data
Chromatographic Analysis
Synthetic Challenges and Optimizations
Yield Limitations
While yields are unspecified in available literature, analogous thiazole syntheses report 50–75% efficiency. The cyclopentyl group’s steric demands may necessitate longer reaction times or elevated temperatures.
Byproduct Formation
- Common Byproducts : Unreacted α-oxo-ester and dimerized thiourea derivatives.
- Mitigation Strategies : Excess thiourea (1.2 eq) and gradient HPLC purification.
Comparative Analysis of Methods
| Parameter | Hantzsch (Acetone) | THF-Mediated |
|---|---|---|
| Solvent | Acetone | THF |
| Temperature | 57°C | 66°C |
| Reaction Time | 24 hours | 12–18 hours |
| Additives | None | NBS |
| Purification | Filtration | Chromatography |
The Hantzsch method is more straightforward, whereas the THF approach may offer better control over reactive intermediates.
Industrial-Scale Considerations
For large-scale production, the following modifications are recommended:
- Continuous Flow Reactors : To enhance heat transfer and reduce reaction time.
- Catalytic Additives : Lewis acids (e.g., ZnCl2) to accelerate cyclization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles like alkyl halides and amines are commonly employed.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
This section compares Methyl 2-amino-5-cyclopentyl-1,3-thiazole-4-carboxylate with structurally analogous thiazole derivatives, focusing on substituent effects, molecular properties, and crystallographic data.
Structural Analogues and Molecular Properties
The table below summarizes key molecular parameters of selected thiazole-4-carboxylates:
Key Observations :
- Substituent Effects: Cyclopentyl vs. Aromatic vs. Aliphatic Substituents: The 2-chlorophenyl substituent (C₁₁H₉ClN₂O₂S) significantly increases molecular weight (268.72 g/mol) and introduces aromaticity, which may improve binding affinity in biological targets . Trifluoromethyl Group: The trifluoromethyl-substituted derivative (C₁₃H₁₁F₃N₂O₂S) exhibits high lipophilicity and metabolic stability, traits desirable in drug design .
Crystallographic and Structural Insights
- Bond Lengths and Planarity: The thiazole ring in Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate exhibits bond lengths consistent with other derivatives (e.g., C–S = 1.74 Å, C–N = 1.32 Å), indicating a stable core structure . In Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the thiazole and phenyl rings form a dihedral angle of 5.15°, suggesting near-coplanarity, while the trifluoromethyl and ethoxy groups deviate from planarity .
- Crystal Packing: The monoclinic crystal system (space group P2₁/n) observed in Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate is common among thiazole derivatives, with intermolecular van der Waals interactions dominating packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
